molecular formula C9H17NO2 B13282771 Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate

Cat. No.: B13282771
M. Wt: 171.24 g/mol
InChI Key: RDLZHSJGEGNDBU-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.23 g/mol . This compound is characterized by a cyclobutyl ring substituted with an amino group and a methyl ester group. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate typically involves the reaction of 3,3-dimethylcyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate

InChI

InChI=1S/C9H17NO2/c1-8(2)5-9(10,6-8)4-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

RDLZHSJGEGNDBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CC(=O)OC)N)C

Origin of Product

United States

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